(Ru(COD)(CF3OCO)2)2

Description

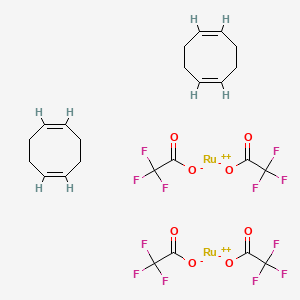

Bis(μ-trifluoroacetato)-bis(η⁴-1,5-cyclooctadiene)diruthenium(II), (Ru(COD)(CF₃OCO)₂)₂, is a dinuclear Ru(II) complex featuring bridging trifluoroacetate ligands and neutral 1,5-cyclooctadiene (COD) chelating ligands. The COD ligand provides a π-bonding framework, stabilizing the Ru center in a low oxidation state, while the electron-withdrawing trifluoroacetate (CF₃OCO⁻) ligands enhance the Lewis acidity of the metal centers, making the compound reactive in catalytic applications such as hydrogenation and transfer hydrogenation reactions . This dimeric structure facilitates unique redox behavior and cooperative metal-metal interactions, distinguishing it from monomeric Ru complexes .

Properties

CAS No. |

93582-31-1 |

|---|---|

Molecular Formula |

C24H24F12O8Ru2 |

Molecular Weight |

870.6 g/mol |

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;ruthenium(2+);2,2,2-trifluoroacetate |

InChI |

InChI=1S/2C8H12.4C2HF3O2.2Ru/c2*1-2-4-6-8-7-5-3-1;4*3-2(4,5)1(6)7;;/h2*1-2,7-8H,3-6H2;4*(H,6,7);;/q;;;;;;2*+2/p-4/b2*2-1-,8-7-;;;;;; |

InChI Key |

PDVWLQCCZLFCJV-LFKSYLCDSA-J |

Isomeric SMILES |

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.[Ru+2].[Ru+2] |

Canonical SMILES |

C1CC=CCCC=C1.C1CC=CCCC=C1.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ru+2].[Ru+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ru(COD)(CF3OCO)2)2 typically involves the reaction of ruthenium trichloride with cyclooctadiene and trifluoroacetic acid. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane. The reaction conditions include:

- Temperature: Room temperature to 50°C

- Reaction time: Several hours to overnight

- Inert atmosphere: Nitrogen or argon

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(Ru(COD)(CF3OCO)2)2 undergoes various types of chemical reactions, including:

Oxidation: The ruthenium center can be oxidized to higher oxidation states.

Reduction: The compound can be reduced to lower oxidation states.

Substitution: Ligands such as cyclooctadiene and trifluoroacetate can be substituted with other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and peracids.

Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve the use of other ligands like phosphines, amines, or carbonyls under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new coordination compounds.

Scientific Research Applications

(Ru(COD)(CF3OCO)2)2 has several scientific research applications, including:

Chemistry: It is used as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and polymerization reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and potential therapeutic applications.

Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new drugs and diagnostic agents.

Industry: It is utilized in industrial processes that require efficient and selective catalysts, particularly in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (Ru(COD)(CF3OCO)2)2 exerts its effects involves the coordination of the ruthenium center to various substrates. The cyclooctadiene and trifluoroacetate ligands play a crucial role in stabilizing the complex and facilitating its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalytic cycles in chemical reactions or interactions with biological molecules in medicinal applications.

Comparison with Similar Compounds

Structural and Electronic Comparison with Similar Ruthenium Complexes

Compound A: [Ru(OAc)₂(Ph₃P)(dppm)] (Acetate-Bridged Ruthenium Complex)

- Structure: Monomeric Ru(II) complex with acetate (OAc⁻), triphenylphosphine (Ph₃P), and bis(diphenylphosphino)methane (dppm) ligands.

- Electronic Effects : Acetate ligands are less electron-withdrawing than trifluoroacetate, resulting in reduced Lewis acidity at the Ru center. The phosphine ligands enhance electron density, favoring oxidative addition reactions .

- Key Difference: Monomeric vs. dimeric structure; weaker electron-withdrawing ligands in Compound A reduce catalytic activity in electron-deficient environments compared to (Ru(COD)(CF₃OCO)₂)₂ .

Compound B: [Ru(bpy)(CO)₂Cl]₂ (Bipyridine-Carbonyl Ruthenium Dimer)

- Structure : Dinuclear Ru(II) complex with bipyridine (bpy), carbonyl (CO), and bridging chloride ligands.

- Electronic Effects : Bpy ligands provide strong π-backbonding, stabilizing low oxidation states. CO ligands increase electron density, making the complex less electrophilic than (Ru(COD)(CF₃OCO)₂)₂ .

- Key Difference : CO and bpy ligands favor catalytic CO₂ reduction, whereas trifluoroacetate in (Ru(COD)(CF₃OCO)₂)₂ enhances suitability for acid-mediated reactions like esterification .

Comparative Analysis of Catalytic and Physicochemical Properties

Table 1. Property Comparison of (Ru(COD)(CF₃OCO)₂)₂ and Analogues

Catalytic Performance

- (Ru(COD)(CF₃OCO)₂)₂ : Exhibits superior activity in trifluoroacetic acid-mediated reactions due to the strong electron-withdrawing effect of CF₃OCO⁻, which polarizes substrates for nucleophilic attack .

- [Ru(OAc)₂(Ph₃P)(dppm)] : Effective in olefin isomerization but requires higher temperatures due to weaker Lewis acidity .

- [Ru(bpy)(CO)₂Cl]₂ : Optimized for CO₂ reduction to CO with Faradaic efficiencies >90%, leveraging CO’s backbonding to stabilize intermediates .

Thermal Stability

- The dimeric structure of (Ru(COD)(CF₃OCO)₂)₂ enhances thermal stability (decomposition >200°C) compared to monomeric complexes like [Ru(OAc)₂(Ph₃P)(dppm)] (decomposition ~150°C) .

Biological Activity

(Ru(COD)(CF3OCO)2)2 is a dinuclear ruthenium complex notable for its potential biological activity, particularly in the fields of medicinal chemistry and catalysis. This compound, characterized by its unique structure comprising two ruthenium centers coordinated to cyclooctadiene (COD) and trifluoroacetate ligands, has been the subject of various studies aimed at understanding its interactions with biological molecules and its catalytic properties.

Chemical Structure and Properties

The chemical formula for this compound is C24H24F12O8Ru2, indicating a significant presence of fluorine and oxygen, which are integral to its reactivity and properties. The trifluoroacetate ligands contribute to the compound's stability and solubility in various solvents, making it suitable for diverse applications in catalysis and materials science.

The biological activity of this compound is primarily attributed to the reactivity of the ruthenium centers. These centers can facilitate various chemical transformations, including:

- Catalytic Reactions : The compound acts as a catalyst in organic synthesis, particularly in carbon-carbon bond formation and other coupling reactions.

- Interaction with Biomolecules : Studies have indicated that this compound can bind to biomolecules, influencing their activity and potentially leading to therapeutic applications.

Biological Applications

Research has explored several potential applications of this compound in biology:

- Antifungal Activity : A study evaluated the antifungal properties of various ruthenium complexes, including this compound. The results indicated that this compound exhibits significant antifungal activity against certain strains, suggesting its potential as an antifungal agent .

- Catalysis in Medicinal Chemistry : The compound has been investigated for its role in catalyzing reactions relevant to drug synthesis, particularly in the formation of complex organic molecules that may have therapeutic benefits .

1. Antifungal Activity Assessment

In a study published on the antifungal activity of ruthenium complexes, this compound was tested against various fungal strains. The findings revealed that this compound demonstrated notable inhibitory effects on fungal growth, comparable to established antifungal agents. The mechanism was hypothesized to involve disruption of fungal cell membranes or interference with metabolic pathways .

2. Catalytic Efficiency in Organic Synthesis

Research focused on the catalytic efficiency of this compound in organic transformations highlighted its effectiveness in promoting reactions such as hydrogenation and hydroformylation. Kinetic studies showed that the compound operates efficiently under mild conditions, making it a valuable catalyst for synthetic applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other ruthenium complexes:

| Compound | Ligands | Biological Activity | Catalytic Applications |

|---|---|---|---|

| (Ru(COD)(Cl)2)2 | Chloride | Moderate | Hydrogenation |

| (Ru(COD)(PPh3)2)2 | Triphenylphosphine | Low | Cross-coupling |

| (Ru(COD)(CF3OCO)2) | Trifluoroacetate | Significant antifungal | High efficiency in synthesis |

This compound stands out due to its strong antifungal activity and high catalytic efficiency compared to similar complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.